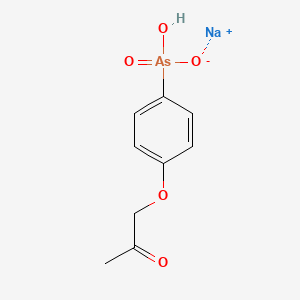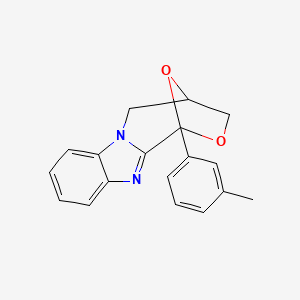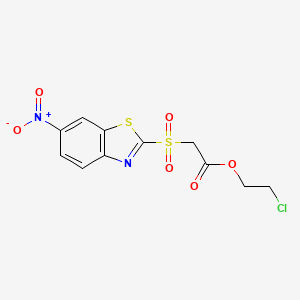
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloroethyl group, a nitro group, and a sulfonyl group attached to the benzothiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate typically involves multiple steps. One common method involves the initial preparation of 6-nitro-1,3-benzothiazole, which can be synthesized through the reaction of 2-aminothiophenol with nitrobenzene in the presence of an oxidizing agent . The resulting 6-nitro-1,3-benzothiazole is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group . Finally, the chloroethyl group is introduced through a nucleophilic substitution reaction with 2-chloroethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
化学反应分析
Types of Reactions
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 6-amino-1,3-benzothiazole derivatives.
Reduction: Formation of 6-amino-1,3-benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
科学研究应用
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzymatic activity and disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular targets. The sulfonyl group enhances the compound’s solubility and facilitates its transport within biological systems.
相似化合物的比较
Similar Compounds
2-Chloro-6-nitrobenzothiazole: Shares the benzothiazole core structure but lacks the sulfonyl and chloroethyl groups.
6-Nitro-2-chlorobenzothiazole: Similar to 2-Chloro-6-nitrobenzothiazole but with different substitution patterns.
Uniqueness
2-Chloroethyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to the presence of the chloroethyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
76151-72-9 |
|---|---|
分子式 |
C11H9ClN2O6S2 |
分子量 |
364.8 g/mol |
IUPAC 名称 |
2-chloroethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate |
InChI |
InChI=1S/C11H9ClN2O6S2/c12-3-4-20-10(15)6-22(18,19)11-13-8-2-1-7(14(16)17)5-9(8)21-11/h1-2,5H,3-4,6H2 |
InChI 键 |
ZTEPRDBNRQPOSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)S(=O)(=O)CC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
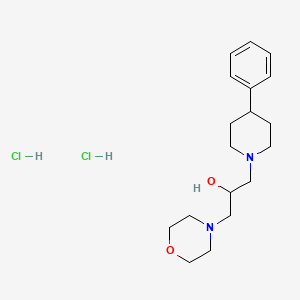
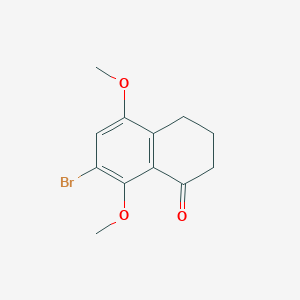
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)

